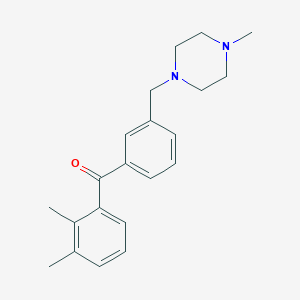

2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Descripción general

Descripción

2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone: is an organic compound with the molecular formula C21H26N2O . It is a derivative of benzophenone, characterized by the presence of two methyl groups on the benzene ring and a piperazine moiety attached via a methyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of 2,3-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2,3-dimethylbenzophenone.

Nucleophilic Substitution: The next step involves the reaction of 2,3-dimethylbenzophenone with 4-methylpiperazine in the presence of a base such as potassium carbonate to form the final product.

The reaction conditions generally include:

Temperature: The reactions are typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.

Solvent: Common solvents used include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone has been studied for its potential biological activities, particularly its interaction with various biological targets:

Material Science Applications

The compound's photochemical properties make it a candidate for use in materials science:

- UV Absorption: Benzophenone derivatives are widely used as UV filters in sunscreens and other cosmetic products due to their ability to absorb ultraviolet light. This application is critical for protecting skin from harmful UV radiation .

- Polymer Stabilization: The compound can be incorporated into polymers to enhance stability against UV degradation, making it valuable in the production of outdoor materials and coatings .

Photochemical Applications

The photochemical properties of this compound can be utilized in various applications:

- Photoactive Materials: Its ability to absorb light and undergo chemical changes upon exposure makes it suitable for use in photoactive materials, which are essential in developing advanced electronic devices and sensors .

Case Studies

While comprehensive case studies specifically focusing on this compound are sparse, related research on similar compounds indicates promising avenues for exploration:

- Anticancer Activity: Studies on structurally similar compounds have demonstrated significant anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation.

- UV Protection Efficacy: Research shows that benzophenone derivatives effectively protect against UV-induced skin damage, reinforcing the potential application of this compound in dermatological formulations.

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.

Pathways Involved: It modulates neurotransmitter pathways, influencing the release and uptake of neurotransmitters such as dopamine and serotonin.

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone

- 2,3-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone

Comparison

- Structural Differences : The position of the methyl groups on the benzene ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.

- Unique Properties : 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs .

Actividad Biológica

2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (commonly referred to as DMBP) is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula , DMBP is characterized by its unique structure, which includes a benzophenone core and a piperazine substituent. This article delves into the biological activity of DMBP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

DMBP has been studied for its inhibitory effects on various biological targets, particularly protein kinases. Protein kinases play crucial roles in cellular signaling pathways that regulate cell growth and differentiation. The inhibition of specific kinases can have therapeutic implications in treating proliferative diseases, including cancer.

- Protein Kinase Inhibition : Research indicates that DMBP exhibits inhibitory activity against several protein kinases, including:

This inhibition can lead to reduced cell proliferation in cancerous tissues, making DMBP a candidate for further investigation in oncology.

Antioxidant Properties

DMBP has also been evaluated for its antioxidant capabilities. Antioxidants are vital in combating oxidative stress, which is implicated in various disease processes. In vitro studies have shown that DMBP can scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage .

Anti-Melanogenic Activity

Another area of interest is DMBP's anti-melanogenic properties. Melanogenesis is the process of melanin production in the skin, and excessive melanin can lead to conditions such as hyperpigmentation. DMBP has demonstrated the ability to inhibit tyrosinase activity, a key enzyme in melanin synthesis . This suggests potential applications in cosmetic formulations aimed at skin lightening.

In Vitro Studies

- Cell Viability Assays : DMBP was tested on various cancer cell lines to assess its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability, particularly in breast and prostate cancer cell lines .

- Tyrosinase Inhibition : A study investigating the inhibitory effects of DMBP on mushroom tyrosinase revealed that it significantly decreased enzyme activity at concentrations as low as 1 µM, suggesting strong binding affinity .

Comparative Analysis with Other Compounds

A comparative study was conducted to evaluate the efficacy of DMBP against other known kinase inhibitors. The results are summarized in the following table:

| Compound | Target Kinase | IC50 (µM) | Notes |

|---|---|---|---|

| DMBP | c-Abl | 0.5 | Strong inhibitory effect |

| Imatinib | Bcr-Abl | 0.7 | Standard treatment for CML |

| Sorafenib | VEGF-R2 | 1.0 | Multi-kinase inhibitor |

This table illustrates that DMBP has comparable or superior inhibitory potency against certain kinases relative to established inhibitors.

Propiedades

IUPAC Name |

(2,3-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-6-4-9-20(17(16)2)21(24)19-8-5-7-18(14-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJNMJUAMYVSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643427 | |

| Record name | (2,3-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-70-0 | |

| Record name | Methanone, (2,3-dimethylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.